

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol molecular structure

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Compound of Interest

| | |
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| Compound Name: | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol |
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An In-depth Technical Guide Topic: **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**
Molecular Structure

Abstract

This technical guide provides a comprehensive analysis of **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the quinolin-4-one scaffold suggests a molecule designed for enhanced biological activity, metabolic stability, and target affinity. This document delves into its molecular structure, including its tautomeric nature, physicochemical properties, a proposed synthetic pathway, and detailed protocols for its analytical characterization. By synthesizing data from established chemical principles and analogous structures, this guide serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: The Strategic Importance of the Quinolin-4-one Scaffold in Drug Discovery

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.^[1] Its rigid, planar structure and ability to engage in various non-covalent interactions

make it an ideal scaffold for designing molecules that bind to biological targets with high affinity. Quinolin-4-ones and their derivatives, in particular, are recognized for their extensive range of biological activities, including antibacterial, antimalarial, and anticancer properties.[\[2\]](#)[\[3\]](#) To date, numerous drugs incorporating the quinolin-4-one motif have reached the market, underscoring its therapeutic relevance.[\[2\]](#)

The Trifecta of Halogenation: Enhancing Molecular Properties

Modern drug design frequently employs fluorine and trifluoromethyl groups to optimize pharmacokinetic and pharmacodynamic profiles.

- **Trifluoromethyl (-CF₃) Group:** The inclusion of a -CF₃ group, as seen at the 2-position of the target molecule, is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation.[\[4\]](#)[\[5\]](#) Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and bioavailability.[\[4\]](#) In the context of quinolones, trifluoromethyl substitution has been shown to significantly boost antimalarial activity.[\[6\]](#)
- **Fluorine (-F) Atom:** A fluorine atom at the 6-position, a hallmark of the potent fluoroquinolone antibiotics, is known to enhance binding to bacterial DNA gyrase and broaden the spectrum of activity.[\[1\]](#)[\[7\]](#) Its high electronegativity can alter the electronic distribution of the aromatic system, influencing target interactions and absorption.[\[7\]](#)
- **Bromine (-Br) Atom:** The bromine at the 3-position serves a dual purpose. It introduces steric bulk and alters the electronic landscape of the heterocyclic ring. Critically, it also provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Part 2: Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol exists in a tautomeric equilibrium with its keto form, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.^[8] This keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines. The equilibrium generally favors the more stable keto form, which has significant implications for its hydrogen bonding capabilities and receptor interactions.

Caption: Keto-enol tautomerism of the title compound.

Key Physicochemical Data

The fundamental properties of this molecule are critical for its handling, formulation, and prediction of its behavior in biological systems.

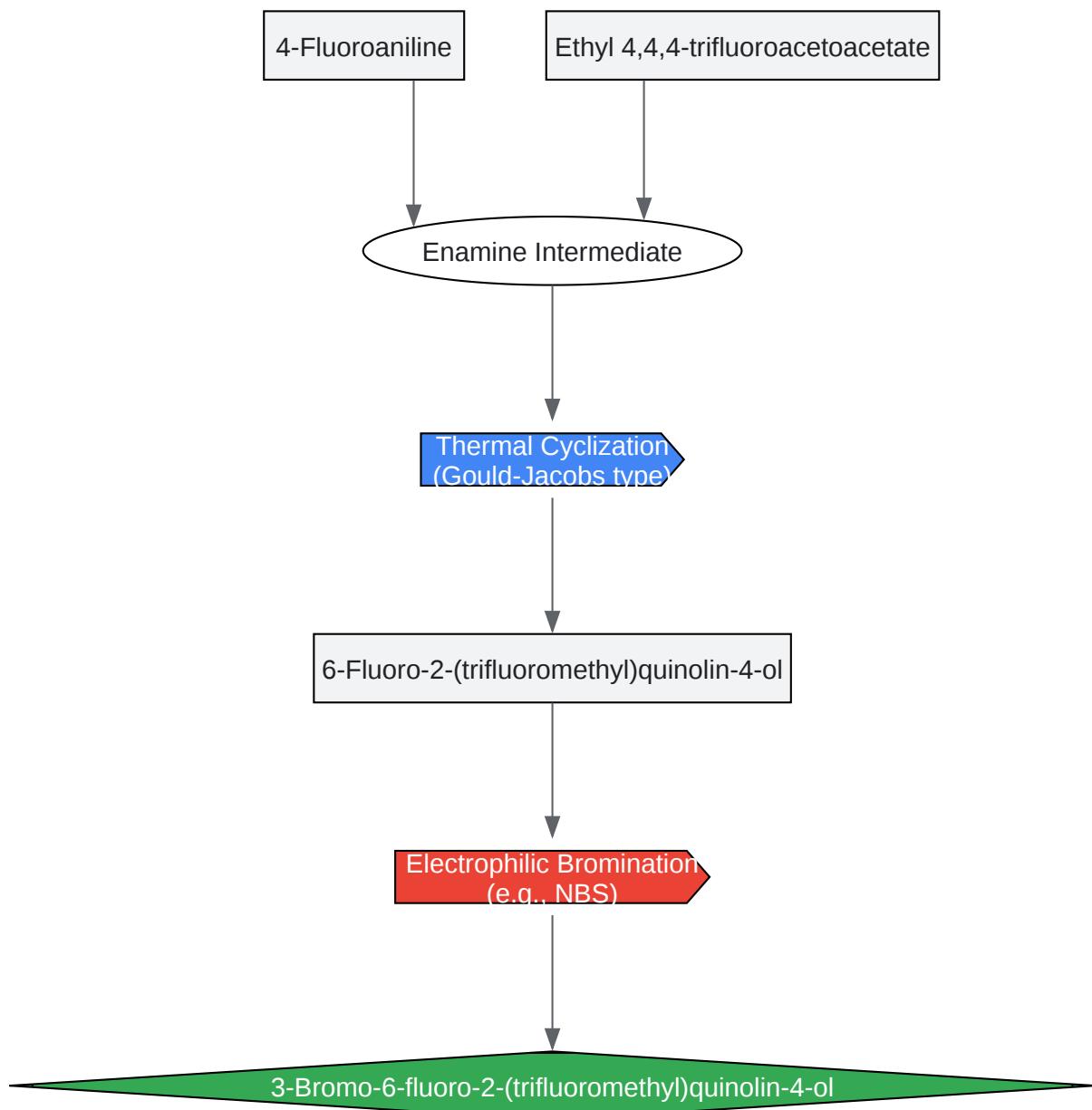
| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 1072944-66-1 | [8] |
| Molecular Formula | C ₁₀ H ₄ BrF ₄ NO | [8] |
| Molecular Weight | 310.04 g/mol | [8] |
| Appearance | Solid | [8] |
| InChI Key | MCCSZUCEZSMGAJ- UHFFFAOYSA-N | [8] |

Part 3: Synthesis and Mechanistic Insights

While a specific, published synthesis for **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** is not detailed in the surveyed literature, a robust synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or related cyclocondensations.^[2]

Proposed Retrosynthetic Analysis

The core of the strategy involves the cyclization of a suitably substituted aniline with a β -ketoester equivalent bearing the trifluoromethyl group. The bromine can be introduced either before or after the cyclization. A plausible retrosynthesis points to 4-fluoroaniline and an ethyl trifluoroacetoacetate derivative as key starting materials.



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Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Cyclization to form 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

This protocol describes the critical thermal cyclization step, a high-temperature intramolecular condensation that forms the quinoline core.

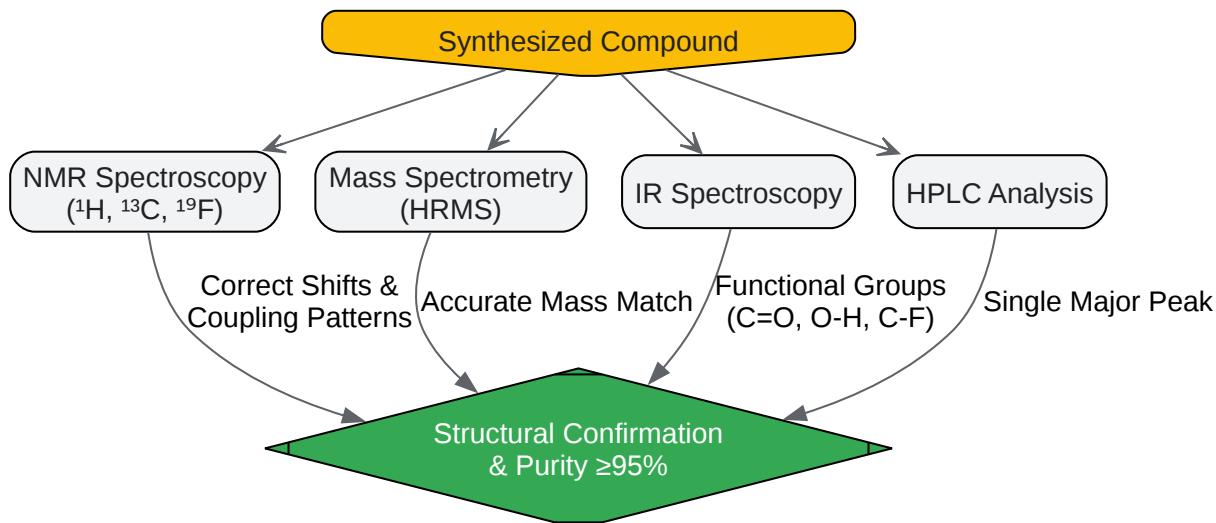
Rationale: The choice of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial. It provides the high temperatures (typically $>240\text{ }^{\circ}\text{C}$) required to drive the cyclization and subsequent elimination, while remaining non-reactive to the functional groups present.

Methodology:

- **Reagent Preparation:** In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the enamine intermediate (1.0 eq), derived from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate, with Dowtherm A (approx. 10 mL per gram of enamine).
- **Reaction Setup:** Place the flask in a sand bath or heating mantle and begin vigorous stirring.
- **Thermal Cyclization:** Heat the mixture rapidly to $250\text{ }^{\circ}\text{C}$. The reaction is typically monitored by the evolution of ethanol, which can be observed condensing. Maintain this temperature for 30-60 minutes.
- **Workup:** Allow the reaction mixture to cool to approximately $100\text{ }^{\circ}\text{C}$. Carefully add hexane or toluene to precipitate the product.
- **Isolation:** Cool the suspension to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the crude solid extensively with hexane to remove residual Dowtherm A. The product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 4: Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures the identity and quality of the material.



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Caption: Integrated workflow for analytical characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for verifying the integrity and position of the trifluoromethyl group.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing heterocyclic compounds and observing exchangeable protons).

- ^1H NMR Acquisition: Acquire a proton spectrum. Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (e.g., doublet or doublets) will be indicative of their positions relative to the fluorine atom. A broad singlet at high chemical shift (>11 ppm) would correspond to the N-H or O-H proton, confirming the presence of the tautomeric system.
- ^{13}C NMR Acquisition: Acquire a carbon spectrum. Expect around 10 distinct signals. Key signals would include the carbonyl carbon (C4) around 170-180 ppm, carbons attached to fluorine showing large C-F coupling constants, and the carbon of the $-\text{CF}_3$ group appearing as a quartet due to C-F coupling.
- ^{19}F NMR Acquisition: Acquire a fluorine spectrum. Expect two signals: a singlet corresponding to the trifluoromethyl group and another signal for the fluorine atom at the C6 position.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) provides a definitive signature.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
- Data Analysis: Look for the molecular ion peak $[\text{M}+\text{H}]^+$. The measured mass should be within 5 ppm of the calculated exact mass for $\text{C}_{10}\text{H}_5\text{BrF}_4\text{NO}^+$. The presence of a peak at $[\text{M}+2+\text{H}]^+$ with nearly equal intensity will confirm the presence of a single bromine atom.

Part 5: Potential Applications and Future Directions

The unique combination of structural motifs in **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** makes it a highly compelling candidate for drug discovery programs.

- **Antimicrobial Agents:** The fluoroquinolone heritage of the C6-fluoro quinolone core suggests a strong potential for antibacterial activity, possibly through the inhibition of bacterial topoisomerases.[\[7\]](#)
- **Anticancer Therapeutics:** Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[\[2\]](#) The -CF₃ group could enhance cell permeability and inhibit key signaling kinases.
- **Antimalarial Compounds:** The demonstrated success of trifluoromethylated quinolones against Plasmodium strains makes this compound a candidate for antimalarial research.[\[6\]](#)

The bromine at the C3 position is a key asset for future work, enabling medicinal chemists to use it as an anchor point for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to build a library of analogues for extensive SAR studies.

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